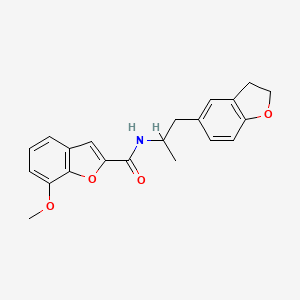![molecular formula C17H21NO3 B2632623 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1797904-61-0](/img/structure/B2632623.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone is a chemical compound that has been extensively researched for its potential therapeutic applications. It is commonly known as DMPE or DMPE-Ketamine, and it is a derivative of ketamine, a well-known anesthetic drug. DMPE has been found to have unique properties that make it a promising candidate for the treatment of various neurological and psychiatric disorders.
作用机制
DMPE works by modulating the activity of several neurotransmitter systems in the brain, including the glutamate and serotonin systems. It has been found to increase the release of certain neurotransmitters, such as dopamine and norepinephrine, while decreasing the release of others, such as glutamate. This modulation of neurotransmitter activity is thought to underlie the therapeutic effects of DMPE.
Biochemical and Physiological Effects:
DMPE has been found to have several biochemical and physiological effects. It has been shown to increase neurotrophic factors, which are important for the growth and survival of neurons. It has also been found to decrease inflammation in the brain, which is thought to play a role in the development of several neurological and psychiatric disorders. DMPE has also been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.
实验室实验的优点和局限性
DMPE has several advantages for use in lab experiments. It has a unique mechanism of action that makes it a promising candidate for the treatment of various neurological and psychiatric disorders. It has also been shown to be effective in animal models of these disorders, making it a useful tool for studying the underlying mechanisms of these disorders. However, DMPE is a complex compound that requires specialized equipment and expertise to synthesize and study. It is also relatively expensive compared to other compounds used in lab experiments.
未来方向
There are several future directions for the study of DMPE. One potential direction is the development of new formulations of DMPE that can be used for the treatment of specific disorders. Another direction is the evaluation of the safety and efficacy of DMPE in humans in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of DMPE and its potential therapeutic applications.
合成方法
DMPE can be synthesized through a multi-step process involving the reaction of ketamine with 3,4-dimethoxyphenylacetic acid. The resulting intermediate is then converted to DMPE through a series of chemical reactions. The synthesis of DMPE is a complex process that requires specialized equipment and expertise.
科学研究应用
DMPE has been extensively studied for its potential therapeutic applications. It has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and chronic pain. DMPE has been shown to be effective in animal models of these disorders, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
属性
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-15-9-6-12(10-16(15)21-2)11-17(19)18-13-4-3-5-14(18)8-7-13/h3-4,6,9-10,13-14H,5,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQONROOPIQOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2C3CCC2C=CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

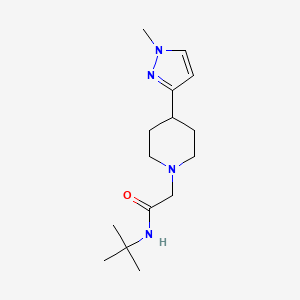


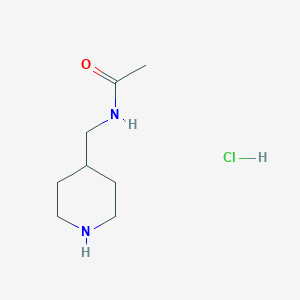

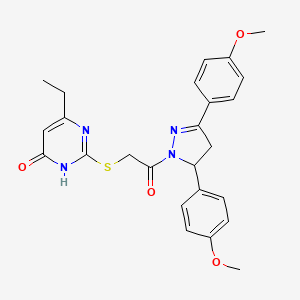
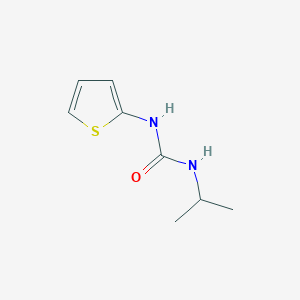

![1-Iodo-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2632557.png)

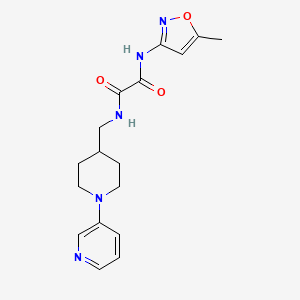

![2-[7-[(2,6-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2632562.png)
